![molecular formula C8H10O3 B2416944 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid CAS No. 2247103-62-2](/img/structure/B2416944.png)
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid
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Description
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid is a chemical compound with the CAS Number: 2168063-53-2 . It has a molecular weight of 156.18 .
Synthesis Analysis
The synthesis of similar structures has been reported in the literature. For instance, the synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another process includes reacting (1S) -cyclohex-3-ene-1-carboxylic acid with a brominating agent in the presence of a base in a solvent to get (1S, 4S, 5S) -4-bromo-6-oxabicyclo [3.2.1] octan-7-one .Scientific Research Applications
Diastereoselective Synthesis
The oxabicyclo[3.2.1]octane ring system, which includes 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid, is a significant challenge to synthesize in a diastereoselective manner. This motif can be found in a wide range of natural products with significant biological activities .
Gold-Catalysed Cascade Reaction
The oxabicyclo[3.2.1]octane ring system can be synthesized using a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of a Au(I) catalyst. This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .
Synthesis of (+)-Cortistatins
The gold-catalysed cascade reaction strategy has been successfully applied to the asymmetric formal total synthesis of (+)-cortistatins . Cortistatins are a family of 11 steroidal alkaloids, with unique structures and prominent biological activities .
Oxidative Etherification
A novel oxidative etherification process has been developed for the synthesis of 8-Oxabicyclo[3.2.1]oct-3-en-2-one, a derivative of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid .
Formal Synthesis of (+)-Sundiversifolide
The oxidative etherification process has been applied to the formal synthesis of (+)-Sundiversifolide . Sundiversifolide is a natural product with potential biological activities .
Construction of 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid structure, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities .
properties
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h1-2,6H,3-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHYCDJDAKWGBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2CC1(CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid |
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